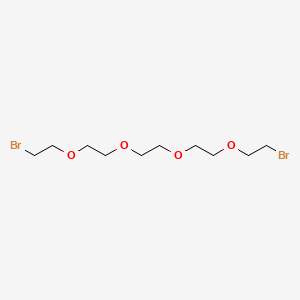

Bromo-PEG4-bromide

Description

Overview of Oligoethylene Glycols as Key Building Blocks in Synthetic Chemistry

Oligoethylene glycols are defined, short-chain versions of polyethylene (B3416737) glycols. Their value in synthetic chemistry stems from a combination of desirable characteristics. They are biocompatible, non-immunogenic, and highly soluble in water and various organic solvents. broadpharm.comnih.govsigmaaldrich.com These properties make them ideal building blocks for creating more complex molecules and materials. tandfonline.com

The basic structure of these molecules, H−(O−CH2−CH2)n−OH, can be precisely tailored by controlling the number of repeating units (n). wikipedia.org This allows for the synthesis of OEG derivatives with specific lengths, which is crucial for applications where molecular size and spacing are critical. scilit.comacs.org OEGs are used to create a wide array of functionalized polymers, including hydrogels for tissue engineering, drug delivery vehicles, and surface modifiers to enhance the biocompatibility of materials. nih.govsigmaaldrich.combiosynsis.com Their ability to be functionalized at the terminal hydroxyl groups allows for their incorporation into larger, more complex architectures. nih.govacs.org

Significance of Terminal Halogenation in Oligoethylene Glycol Chains

The terminal hydroxyl groups of oligoethylene glycols can be chemically modified to introduce a variety of functional groups. One of the most significant modifications is terminal halogenation, particularly bromination. The introduction of bromine atoms at the ends of the OEG chain transforms the relatively inert alcohol into a reactive alkyl bromide.

This transformation is pivotal for several reasons. The bromide ion (Br⁻) is an excellent leaving group in nucleophilic substitution reactions. lookchem.com This reactivity allows the brominated OEG to act as a versatile electrophilic building block, readily reacting with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form stable covalent bonds. This process is fundamental for the construction of complex molecular structures, such as bioconjugates, where the OEG chain acts as a flexible, water-soluble spacer or linker. lookchem.comjenkemusa.com The halogenated terminals enable the covalent attachment of OEGs to proteins, peptides, nanoparticles, and surfaces. walshmedicalmedia.com

Positioning of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane within the Broader Context of Polyethylene Glycol (PEG) Chemistry

1,14-Dibromo-3,6,9,12-tetraoxatetradecane is a specific, well-defined OEG derivative. Its structure consists of a chain of four ethylene (B1197577) glycol units, flanked by bromine atoms at each terminus. This compound is also known by synonyms such as Bromo-PEG4-bromide, indicating its identity as a PEG-based linker with a precise length. tcichemicals.comescientificsolutions.com

Within the vast field of PEG chemistry, this molecule is classified as a homobifunctional crosslinking reagent. tcichemicals.comgoogle.com "Homobifunctional" signifies that it has two identical reactive groups, in this case, primary alkyl bromides. This symmetry allows it to link two identical or different molecules that possess suitable nucleophilic groups. The tetraethylene glycol core serves as a hydrophilic spacer, which can improve the solubility and reduce the aggregation of the resulting conjugate. lookchem.com Its defined length and reactive ends make it a valuable tool for creating precisely structured macromolecules, hydrogels, and surface modifications. jenkemusa.com

| Property | Value |

|---|---|

| CAS Number | 57602-02-5 |

| Molecular Formula | C10H20Br2O4 |

| Molecular Weight | 364.07 g/mol |

| Appearance | Colorless to Light yellow clear liquid |

| Classification | Homobifunctional PEG Linker |

Research Trajectories and Future Directions for Brominated Oligoethylene Glycols

The utility of brominated oligoethylene glycols like 1,14-Dibromo-3,6,9,12-tetraoxatetradecane continues to drive research in several key areas. A major focus is the development of advanced drug delivery systems. biochempeg.com By using these molecules as linkers, therapeutic agents can be conjugated to targeting moieties or nanoparticles, enhancing their efficacy and pharmacokinetic profiles.

In materials science, brominated OEGs are instrumental in the synthesis of novel hydrogels and smart polymers. walshmedicalmedia.com These materials have applications in regenerative medicine and tissue engineering, where the OEG component provides a biocompatible scaffold. jenkemusa.comresearchgate.net Future research will likely focus on creating more complex, multi-arm, and branched architectures using these versatile building blocks. jenkemusa.comzhougroup.org The development of "green" or enzymatic methods for the synthesis of halogenated PEGs is also an emerging area of interest, aiming for more sustainable chemical processes. nih.gov The precise control over molecular structure offered by these reagents is critical for advancing nanotechnology and the creation of highly ordered functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-bis[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNNYZUBABMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454837 | |

| Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57602-02-5 | |

| Record name | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57602-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,14 Dibromo 3,6,9,12 Tetraoxatetradecane

Preparation of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane

The preparation of the target compound can be achieved from various precursors, including its corresponding diol, dichloro, or disulfonate derivatives. Each method involves the substitution of a leaving group by a bromide nucleophile.

Synthesis from Penta(ethylene glycol)

While direct bromination of penta(ethylene glycol) can be challenging, a more controlled and common approach involves a two-step process. First, the terminal hydroxyl groups of penta(ethylene glycol) are converted into better leaving groups, such as sulfonate esters (e.g., tosylates or mesylates). This activation step is crucial for facilitating the subsequent nucleophilic substitution. For instance, reacting penta(ethylene glycol) with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields the corresponding di-p-toluenesulfonate derivative. This intermediate is then reacted with a bromide salt to yield the final product.

Conversion from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

The conversion of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane to its dibromo counterpart is a classic example of a halogen exchange reaction, commonly known as the Finkelstein reaction. byjus.comwikipedia.org This equilibrium process involves treating the dichloro derivative with an excess of a bromide salt, such as sodium bromide or lithium bromide.

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). wikipedia.org The success of the reaction is often driven by Le Châtelier's principle. For example, when using acetone as a solvent, the resulting sodium chloride is poorly soluble and precipitates out of the solution, driving the equilibrium towards the formation of the more soluble dibromo product. byjus.comwikipedia.org

Alternative Synthetic Approaches Utilizing Other Halogenated Derivatives

An effective alternative route to 1,14-Dibromo-3,6,9,12-tetraoxatetradecane involves starting from a disulfonate derivative of penta(ethylene glycol), such as penta(ethylene glycol) disulfonate. Sulfonate groups are excellent leaving groups, making them ideal for nucleophilic substitution reactions.

In a typical procedure, penta(ethylene glycol) disulfonate is reacted with a source of bromide ions, such as tetrabutylammonium bromide. This reaction is generally performed in an aprotic solvent like acetonitrile under an inert atmosphere to prevent side reactions. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the solubility and reactivity of the bromide nucleophile in the organic solvent.

Reaction Mechanisms and Kinetics in Synthesis

The formation of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane from its precursors is governed by the principles of nucleophilic substitution reactions, with reaction conditions optimized to maximize product yield and purity.

Nucleophilic Substitution Reactions in the Formation of Brominated Derivatives

The synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane from its corresponding dichloro or disulfonate derivatives proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comquora.com In this concerted, single-step process, the incoming bromide ion (the nucleophile) attacks the electrophilic carbon atom bearing the leaving group (chloride or sulfonate). masterorganicchemistry.comlibretexts.org

The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.comulethbridge.ca The reaction passes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. masterorganicchemistry.com Since the substrate is a primary alkyl halide derivative, the SN2 pathway is favored due to minimal steric hindrance around the reaction centers. quora.com

Optimized Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane requires careful optimization of several reaction parameters.

Key Optimization Parameters:

Solvent: Polar aprotic solvents like acetonitrile or DMF are preferred as they solvate the cation of the bromide salt, leaving the bromide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction rate. libretexts.org

Temperature: The reaction rate is temperature-dependent. Moderate heating is often employed to increase the rate of reaction, but excessive temperatures can lead to side reactions, such as elimination.

Concentration: Using a high concentration of the bromide salt can help to shift the reaction equilibrium towards the product side, in accordance with the principles of mass action. wikipedia.org

Leaving Group: The choice of leaving group is critical. Sulfonates (tosylates, mesylates) are generally better leaving groups than chlorides, leading to faster reaction rates under similar conditions. slideserve.com

Post-reaction, purification is essential to isolate the product from unreacted starting materials, byproducts, and salts. Common purification techniques include liquid-liquid extraction followed by column chromatography.

Interactive Data Table: Synthesis from Penta(ethylene glycol) Disulfonate

| Parameter | Value |

| Starting Material | Penta(ethylene glycol) disulfonate |

| Reagent | Tetrabutylammonium bromide |

| Solvent | Acetonitrile |

| Atmosphere | Nitrogen |

| Reaction Time | 16 hours |

| Purification | Column Chromatography |

| Yield | 75% |

This table summarizes the reaction conditions for a specific synthetic method.

Solvent Effects in Bromination Reactions (e.g., DMF, Acetone)

The choice of solvent plays a crucial role in the efficiency of the bromination reaction. While specific comparative studies on solvents like N,N-Dimethylformamide (DMF) and acetone for the synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are not extensively detailed in the available literature, the principles of nucleophilic substitution reactions provide guidance. Polar aprotic solvents like DMF and acetonitrile are generally favored for such reactions as they can dissolve the reactants and stabilize the transition state, thereby accelerating the reaction rate. Acetone, another polar aprotic solvent, could also be a viable option. The ideal solvent would provide good solubility for both the starting material and the brominating agent while minimizing side reactions.

Temperature and Time Optimization

The optimization of reaction temperature and time is essential for maximizing the yield and minimizing the formation of impurities. The synthesis involving pentaethylene glycol disulfonate and tetrabutylammonium bromide is typically conducted over 16 hours at room temperature. biopharminternational.com This extended reaction time suggests that the reaction may be slow under these conditions. Increasing the temperature could potentially shorten the reaction time; however, it might also promote the formation of elimination byproducts or other undesired side reactions. Therefore, a careful optimization study would be required to determine the ideal balance between reaction rate and selectivity. This would involve monitoring the reaction progress at various temperatures and time points using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Use of Initiators and Catalysts in Specific Synthetic Routes

In the synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane from its disulfonate precursor, tetrabutylammonium bromide acts not only as the bromide source but also as a phase-transfer catalyst. The tetrabutylammonium cation helps to transport the bromide anion into the organic phase where the reaction occurs, thereby facilitating the nucleophilic substitution. Other synthetic approaches for the bromination of polyethylene (B3416737) glycols might employ different catalytic systems. For instance, the Appel reaction, which uses a combination of a phosphine, such as triphenylphosphine, and a halogen source like carbon tetrabromide or N-bromosuccinimide, is a common method for converting alcohols to alkyl halides. In this context, the triphenylphosphine acts as a reagent that is converted to triphenylphosphine oxide during the reaction.

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is necessary to isolate 1,14-Dibromo-3,6,9,12-tetraoxatetradecane from unreacted starting materials, byproducts, and the catalyst.

Column Chromatography for Product Purification

Column chromatography is a key step in obtaining high-purity 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. biopharminternational.com The choice of the stationary phase and the mobile phase (eluent) is critical for effective separation. Silica gel is a commonly used stationary phase for the purification of polar organic molecules. For the elution of polyethylene glycol (PEG) derivatives, a gradient of solvents is often employed. A common starting point is a non-polar solvent, with the polarity of the eluent gradually increased by adding a more polar solvent. For bromo-PEG derivatives, eluent systems such as a gradient of methanol in chloroform or a mixture of ethanol and isopropanol in chloroform have been suggested. The selection of the specific eluent system and gradient profile would be optimized based on the separation of the desired product from its impurities as monitored by TLC.

Solvent Extraction and Drying Procedures

Before column chromatography, a liquid-liquid extraction is typically performed to remove the bulk of water-soluble impurities and the catalyst. biopharminternational.com After the reaction solvent (e.g., acetonitrile) is removed by distillation, the residue is partitioned between an organic solvent and water. biopharminternational.com Ethyl acetate is a commonly used organic solvent for this purpose due to its ability to dissolve the desired product while being immiscible with water. biopharminternational.com The organic layers are combined, and any remaining water is removed by drying with an anhydrous drying agent, such as anhydrous sodium sulfate. biopharminternational.com The drying agent is then removed by filtration, and the organic solvent is evaporated to yield the crude product.

Precipitation and Crystallization Methods

Advanced Chemical Transformations and Derivatives of 1,14 Dibromo 3,6,9,12 Tetraoxatetradecane

Nucleophilic Substitution Reactions

The carbon-bromine bonds in 1,14-dibromo-3,6,9,12-tetraoxatetradecane are susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ions. These reactions are fundamental to the derivatization of the tetraoxatetradecane backbone.

The transformation of the dibromo compound into its diiodo analogue is a common strategy to enhance its reactivity in subsequent coupling reactions, as the carbon-iodine bond is generally more labile.

A well-established method for the synthesis of 1,14-diiodo-3,6,9,12-tetraoxatetradecane is the Finkelstein reaction. This involves treating 1,14-dibromo-3,6,9,12-tetraoxatetradecane with a solution of sodium iodide in acetone (B3395972). In a typical procedure, the dibromo starting material is dissolved in acetone, and an excess of sodium iodide is added. The reaction mixture is then heated under reflux. The insolubility of the resulting sodium bromide in acetone drives the reaction to completion in accordance with Le Châtelier's principle. After the reaction is complete, the precipitated sodium bromide is removed by filtration, and the diiodo product is isolated from the filtrate after removal of the solvent.

| Reactant | Reagent | Solvent | Condition | Product |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Sodium Iodide | Acetone | Reflux | 1,14-Diiodo-3,6,9,12-tetraoxatetradecane |

The conversion of the dibromo to the diiodo derivative proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in a backside attack, leading to the displacement of the bromide ion (Br⁻) as the leaving group.

Several factors can be adjusted to optimize the yield of this reaction. The use of a significant excess of sodium iodide increases the concentration of the nucleophile, thereby increasing the reaction rate. The choice of a solvent in which sodium iodide is soluble but sodium bromide is not, such as dry acetone, is crucial for driving the equilibrium towards the products. Ensuring anhydrous conditions is also important, as the presence of water can lead to side reactions. The reaction temperature is typically maintained at the reflux temperature of the solvent to ensure a sufficient reaction rate without causing decomposition.

The introduction of terminal amino groups is a valuable transformation, as it opens up possibilities for further reactions such as amidation and peptide coupling. A common method for the synthesis of 1,14-diamino-3,6,9,12-tetraoxatetradecane from the dibromo precursor is the Gabriel synthesis.

In the first step of the Gabriel synthesis, 1,14-dibromo-3,6,9,12-tetraoxatetradecane is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide ions to form an N,N'-bis(phthalimido) derivative. This intermediate protects the primary amine functionality and prevents over-alkylation. In the second step, the phthalimide protecting groups are removed, typically by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux. This liberates the desired 1,14-diamino-3,6,9,12-tetraoxatetradecane.

| Step | Reactant | Reagent | Solvent | Product |

| 1 | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Potassium Phthalimide | DMF | N,N'-(3,6,9,12-Tetraoxatetradecane-1,14-diyl)bis(phthalimide) |

| 2 | N,N'-(3,6,9,12-Tetraoxatetradecane-1,14-diyl)bis(phthalimide) | Hydrazine Hydrate | Ethanol | 1,14-Diamino-3,6,9,12-tetraoxatetradecane |

The corresponding dithiol is another important derivative, often used in surface modification and the formation of self-assembled monolayers. A direct method to synthesize 3,6,9,12-tetraoxatetradecane-1,14-dithiol from the dibromo compound involves nucleophilic substitution with a sulfide source.

One effective method is the reaction of 1,14-dibromo-3,6,9,12-tetraoxatetradecane with sodium hydrosulfide (NaSH). The hydrosulfide anion (SH⁻) is a potent nucleophile that displaces the bromide ions to form the terminal thiol groups. The reaction is typically carried out in a polar solvent such as ethanol.

| Reactant | Reagent | Solvent | Product |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Sodium Hydrosulfide | Ethanol | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol |

Further functionalization can be achieved through reactions with other sulfur-containing nucleophiles like thiocyanate and thioacetate salts.

The reaction of 1,14-dibromo-3,6,9,12-tetraoxatetradecane with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a polar aprotic solvent like acetone or DMF, leads to the formation of the corresponding dithiocyanate derivative. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with primary alkyl halides, the attack typically occurs through the softer sulfur atom, yielding the alkyl thiocyanate as the major product.

When 1,14-dibromo-3,6,9,12-tetraoxatetradecane is treated with a thioacetate salt, such as potassium thioacetate (KSAc), a straightforward SN2 reaction occurs. The thioacetate anion displaces the bromide ions to form the corresponding bis(thioacetate) ester. This derivative can be subsequently hydrolyzed under basic conditions to yield the dithiol.

| Nucleophile | Reagent | Product (Major) |

| Thiocyanate | Potassium Thiocyanate | 1,14-Dithiocyanato-3,6,9,12-tetraoxatetradecane |

| Thioacetate | Potassium Thioacetate | S,S'-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di(thioacetate) |

Conversion to 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Polymerization and Oligomerization Reactions

1,14-Dibromo-3,6,9,12-tetraoxatetradecane serves as a versatile building block in polymer chemistry due to its bifunctional nature, possessing two reactive bromide end groups. These terminal bromides are excellent leaving groups in nucleophilic substitution reactions, making the molecule an ideal candidate for various polymerization and oligomerization processes. Its flexible tetraethylene glycol core imparts desirable properties, such as hydrophilicity and biocompatibility, to the resulting polymeric structures.

Role as a Monomer in Polyether-Ester Synthesis

In the synthesis of polyether-esters, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can function as a diol equivalent after conversion of its terminal bromide groups to hydroxyls, or it can react directly with dicarboxylate salts in a polycondensation reaction. The latter approach involves the nucleophilic attack of the carboxylate anions on the carbon atoms bearing the bromide groups, leading to the formation of ester linkages and the elimination of bromide ions.

This polycondensation reaction typically proceeds as follows:

n Br-(CH₂CH₂O)₄-Br + n HOOC-R-COOH → [-(CH₂CH₂O)₄-OOC-R-COO-]n + 2n HBr

The resulting polyether-ester copolymers combine the flexibility and hydrophilicity of the tetraethylene glycol segments with the thermal and mechanical properties conferred by the dicarboxylate units. The specific properties of the final polymer can be tailored by varying the structure of the dicarboxylic acid comonomer.

| Reactant 1 | Reactant 2 | Polymer Type | Key Polymer Characteristics |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Dicarboxylic Acid Salt (e.g., Adipate) | Polyether-ester | Flexible, Hydrophilic, Biocompatible |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Aromatic Dicarboxylic Acid Salt (e.g., Terephthalate) | Aromatic Polyether-ester | Enhanced thermal stability and mechanical strength |

Formation of Macrocycles and Crownophanes through Polycondensation

The bifunctional nature of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane makes it a suitable precursor for the synthesis of macrocycles and crownophanes via polycondensation reactions with difunctional nucleophiles, such as diamines or dithiols. Under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization, leading to the formation of cyclic structures.

For instance, the reaction of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane with a diamine can yield a diaza-crown ether derivative. The tetraethylene glycol unit forms the characteristic polyether ring of the crownophane, which is known for its ability to complex with specific metal cations. The size of the resulting macrocycle and its ion-binding selectivity can be controlled by the choice of the diamine.

| Dibromo Precursor | Dinucleophile | Resulting Macrocycle | Potential Application |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Ethylenediamine | Diaza-18-crown-6 derivative | Metal ion complexation |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | 1,4-Benzenedimethanethiol | Dithia-crownophane | Redox-active sensor |

Cross-linking Applications in Polymer Chemistry

As a bifunctional alkylating agent, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be employed as a cross-linking agent to form three-dimensional polymer networks from linear polymers containing nucleophilic functional groups. chemicalbook.com The two terminal bromide groups can react with functionalities such as amines, thiols, or carboxylates present on different polymer chains, thereby creating covalent linkages between them.

The hydrophilic tetraethylene glycol spacer of the cross-linker can influence the properties of the resulting hydrogel, for example, by increasing its water-swelling capacity and biocompatibility. broadpharm.com The length of the cross-linker also affects the mesh size of the polymer network, which in turn governs the diffusion of molecules through the material.

| Polymer Backbone | Nucleophilic Group | Cross-linker | Resulting Material | Key Property |

| Poly(acrylic acid) | Carboxylate | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Cross-linked polyacrylate | Superabsorbent |

| Poly(ethylene imine) | Amine | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Cross-linked polyamine | Gene delivery vector |

| Thiolated Hyaluronic Acid | Thiol | 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | Cross-linked hydrogel | Biomaterial scaffold |

Reactions Leading to Fluorescent Chemosensors and Functional Materials

The unique combination of a flexible, ion-coordinating polyether chain and reactive terminal groups makes 1,14-Dibromo-3,6,9,12-tetraoxatetradecane a valuable precursor for the synthesis of advanced functional materials, including fluorescent chemosensors and targeted drug delivery systems.

Integration into Metal Ion Chemosensors

Fluorescent chemosensors for metal ions typically consist of a fluorophore (a light-emitting unit) and an ionophore (an ion-recognition unit). The tetraethylene glycol backbone of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can act as an ionophore for various metal cations. By attaching one or two fluorophores to this backbone, a chemosensor can be constructed where the binding of a metal ion to the polyether chain modulates the fluorescence properties of the fluorophore.

The synthesis of such sensors can be achieved by reacting 1,14-Dibromo-3,6,9,12-tetraoxatetradecane with a fluorophore containing a nucleophilic group. The binding of a metal ion can cause a conformational change in the polyether chain, which in turn alters the distance or orientation between the fluorophore and a quencher, or modifies the electronic environment of the fluorophore, leading to a change in fluorescence intensity or wavelength. mtu.edunih.gov

| Fluorophore | Target Metal Ion | Sensing Mechanism |

| Naphthalimide | Na⁺, K⁺ | Photoinduced Electron Transfer (PET) |

| Coumarin | Ca²⁺, Mg²⁺ | Förster Resonance Energy Transfer (FRET) |

| Pyrene | Pb²⁺, Hg²⁺ | Excimer formation/quenching |

Derivatives for Targeted Drug Delivery Systems

The hydrophilic and biocompatible nature of the polyethylene (B3416737) glycol (PEG) chain in 1,14-Dibromo-3,6,9,12-tetraoxatetradecane makes it an ideal component for drug delivery systems. broadpharm.com The process of attaching PEG chains to therapeutic molecules, known as PEGylation, can improve their solubility, stability, and pharmacokinetic profiles. broadpharm.com

As a bifunctional linker, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be used to conjugate a drug molecule to a targeting ligand. One bromide end can react with the drug, while the other can be functionalized to attach to a molecule that specifically recognizes and binds to target cells, such as cancer cells. This approach allows for the targeted delivery of the drug, increasing its efficacy and reducing side effects. springernature.comresearchgate.netnih.gov

The bromide groups can be converted to other functional groups, such as amines or azides, to facilitate conjugation with a wide range of bioactive molecules using various bioconjugation techniques. broadpharm.comspringernature.com

| Drug Molecule | Targeting Ligand | Conjugation Chemistry |

| Doxorubicin | Folic Acid | Amide bond formation |

| Paclitaxel | Monoclonal Antibody | Thioether linkage |

| siRNA | Galactose | Click chemistry |

Synthesis of Conjugates for Biological and Medical Applications

The bifunctional nature of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, characterized by a hydrophilic tetraethylene glycol spacer and reactive terminal bromide groups, makes it a valuable linker for the synthesis of complex conjugates with significant potential in biological and medical research. The bromide ions are effective leaving groups, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and hydroxyl groups, which are abundantly present in biologically active molecules. This reactivity allows for the covalent linkage of two different molecular entities, a strategy widely employed in the development of targeted therapies.

The integrated polyethylene glycol (PEG) chain is a key feature that enhances the biomedical applicability of conjugates derived from this linker. The PEG spacer increases the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate, potentially leading to longer circulation times and reduced aggregation. These properties are highly desirable in the design of drug delivery systems and other therapeutic agents.

A prominent application of linkers like 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the linker plays a critical role in connecting the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The synthesis of such conjugates typically involves a stepwise approach. In the first step, one of the bromide terminals of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane reacts with a nucleophilic group on the first binding moiety. This is followed by purification of the mono-substituted intermediate. Subsequently, the second bromide terminal is reacted with a nucleophilic group on the second binding moiety to yield the final conjugate. The reaction conditions, including solvent, temperature, and base, are carefully controlled to optimize the yield and purity of the desired product.

While the general utility of this class of linkers is well-established, detailed research findings on specific conjugates synthesized using 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are application-specific and can be found in specialized scientific literature. The following tables provide an illustrative overview of the types of conjugates that can be synthesized and the research findings that would be typically reported.

Table 1: Representative Biological Conjugates Synthesized with 1,14-Dibromo-3,6,9,12-tetraoxatetradecane as a Linker

| Conjugate Type | Moiety 1 | Moiety 2 | Intended Biological Application |

| PROTAC | Small molecule inhibitor of a target protein (e.g., a kinase) | E3 ligase ligand (e.g., derivative of thalidomide or VHL-1) | Targeted protein degradation for cancer therapy |

| Antibody-Drug Conjugate (ADC) | Cytotoxic drug | Monoclonal antibody targeting a tumor-specific antigen | Targeted delivery of chemotherapy to cancer cells |

| Fluorescent Probe | Fluorophore | Cell-targeting ligand (e.g., a peptide) | Bioimaging and cellular tracking |

| Biotinylated Molecule | Biotin | Protein of interest | Affinity purification and detection assays |

Table 2: Illustrative Research Findings for a Hypothetical PROTAC Synthesized using 1,14-Dibromo-3,6,9,12-tetraoxatetradecane

| Parameter | Finding |

| Synthesis Yield | Overall yield of the final PROTAC conjugate after two synthetic steps and purification. |

| Characterization | Confirmation of the chemical structure using techniques such as NMR spectroscopy and mass spectrometry. |

| In Vitro Potency | Measurement of the concentration of the PROTAC required to induce 50% degradation of the target protein (DC50) in a specific cell line. |

| Selectivity | Assessment of the PROTAC's ability to degrade the intended target protein without affecting the levels of other related proteins. |

| Mechanism of Action | Experimental evidence confirming that the observed protein degradation is mediated by the ubiquitin-proteasome system. |

| Cellular Activity | Evaluation of the downstream effects of target protein degradation on cellular processes, such as cell proliferation or apoptosis. |

Applications in Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Crown Ethers and Cryptands

The synthesis of crown ethers and related macrocycles is a cornerstone of supramolecular chemistry. nih.gov These cyclic polyethers are capable of selectively binding cations and other guest molecules within their central cavity. unibo.it The dibromo functionality of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane makes it an ideal precursor for the construction of these host molecules through Williamson ether synthesis or other macrocyclization reactions.

1,14-Dibromo-3,6,9,12-tetraoxatetradecane is a key reagent in the synthesis of benzo-bis-crown ethers. These molecules contain two benzo-crown ether moieties linked together, often by a flexible spacer. The general synthetic strategy involves the reaction of the dibromoalkane with a suitable dihydroxy aromatic compound, such as a bis(catechol) derivative, under basic conditions. For instance, the condensation of 1,8-bis(2-formylphenoxy)-3,6-dioxaoctane with 1,8-bis(2-acetylphenoxy)-3,6-dioxaoctane in the presence of a base like potassium carbonate can yield a tetrakis(benzo)-34-crown-8 ether. researchgate.net A similar approach can be envisioned for the synthesis of benzo-bis-crown ethers using 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, where it would react with two equivalents of a catechol derivative to form the desired macrocyclic structure. The presence of the two crown ether cavities within a single molecule allows for the potential cooperative binding of multiple guest ions or the complexation of larger guest species.

The tetraoxatetradecane backbone, which is a tetraethylene glycol derivative, imparts significant flexibility to the resulting crown ether macrocycle. rsc.org This flexibility allows the crown ether to adopt various conformations to optimize its binding with a guest molecule. The length of the oligo(ethylene glycol) chain plays a crucial role in determining the final cavity size of the crown ether. mdpi.com The tetraoxatetradecane chain provides a sufficiently long and flexible linker to create macrocycles with cavities suitable for binding a range of cations and small organic molecules. rsc.org

Host-Guest Complexation Studies

Crown ethers synthesized from 1,14-Dibromo-3,6,9,12-tetraoxatetradecane and its derivatives are excellent hosts for a variety of guest species, a phenomenon central to host-guest chemistry. unibo.it The oxygen atoms lining the interior of the crown ether cavity create a polar, hydrophilic environment that is ideal for binding cations and other electron-deficient guests. ucalgary.ca

A defining feature of crown ethers is their ability to selectively bind alkali metal cations. ucalgary.caquora.com This selectivity is primarily governed by the principle of "best fit," where the cation that best matches the size of the crown ether's cavity forms the most stable complex. libretexts.orgmuk.ac.ir The stability of these complexes can be quantified by their stability constants (K). encyclopedia.pub For example, 18-crown-6, which has a cavity diameter of 2.6-3.2 Å, shows a high selectivity for the potassium ion (K⁺), which has an ionic diameter of 2.66 Å. libretexts.org

The stability of crown ether complexes with alkali metal ions is also influenced by the solvent. researchgate.net In general, complex stability is higher in less polar solvents where the desolvation of the cation is less energetically demanding.

Table 1: Ionic Diameters of Alkali Metal Cations and Cavity Sizes of Common Crown Ethers

| Cation | Ionic Diameter (Å) | Crown Ether | Cavity Diameter (Å) |

| Li⁺ | 1.52 | 12-Crown-4 | 1.2 - 1.5 |

| Na⁺ | 2.04 | 15-Crown-5 | 1.7 - 2.2 |

| K⁺ | 2.66 | 18-Crown-6 | 2.6 - 3.2 |

| Rb⁺ | 2.96 | 21-Crown-7 | 3.4 - 4.3 |

| Cs⁺ | 3.34 | 24-Crown-8 | > 4.5 |

This table provides a general guide for predicting the selectivity of crown ethers for alkali metal cations based on the size-fit concept.

The oxygen atoms of the crown ether ring are Lewis basic and can interact with a variety of Lewis acidic species. While cation binding is the most studied interaction, crown ethers can also form complexes with neutral molecules and, in some cases, anions. The complexation of neutral organic molecules, such as urea, has been reported. researchgate.net These interactions are typically driven by hydrogen bonding between the guest molecule and the oxygen atoms of the crown ether.

The primary driving force for the complexation of alkali metal cations by crown ethers is electrostatic in nature. quora.comresearchgate.net The interaction is best described as an ion-dipole interaction, where the positive charge of the cation is attracted to the partial negative charges on the oxygen atoms of the crown ether. quora.com The multiple oxygen atoms of the crown ether work in concert to create a strong electrostatic potential within the cavity, effectively solvating the cation. libretexts.org

The stability of the complex is a balance between the favorable enthalpy of complexation, which arises from these strong electrostatic interactions, and the often-unfavorable entropy change associated with the loss of conformational freedom of the crown ether and the desolvation of the cation upon binding. The hydrophobic exterior of the crown ether also contributes to the stability of the complex in polar solvents by shielding the bound cation from the bulk solvent. quora.com

Conformational Analysis of Ligand-Cation Complexes

Upon complexation with a cation, the flexible backbone of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane would be expected to undergo significant conformational changes. The molecule would likely wrap around the cation to maximize the coordination of its ether oxygens with the metal ion. The stability and conformation of such a complex would depend on several factors, including the size and charge of the cation, the solvent, and the nature of the counter-ion. It is well-established that the "fit" between the cation size and the cavity-like structure formed by the wrapping of the polyether chain is a crucial determinant of complex stability.

Table 1: Predicted Conformational Dependencies of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane-Cation Complexes

| Factor | Predicted Influence on Conformation |

|---|---|

| Cation Size | Smaller cations might induce a more compact, folded conformation, while larger cations could lead to a more extended, partially wrapped conformation. |

| Cation Charge Density | Higher charge density would result in stronger electrostatic interactions, leading to a more tightly bound and organized conformation. |

| Solvent Polarity | In polar solvents, competition for coordination with the cation could lead to a more dynamic or less stable complex compared to nonpolar solvents. |

| Terminal Bromo Groups | The bulky and electronegative bromine atoms could sterically hinder or electronically influence the final conformation of the complex. |

Advanced Supramolecular Architectures

The bifunctional nature of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, with two terminal bromine atoms, makes it a potential building block for the synthesis of more complex supramolecular architectures.

Self-Assembly Processes Directed by Halogen Bonding

While there is a growing interest in halogen bonding as a tool for directing self-assembly, specific studies detailing this process with 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are not found in the literature. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com

In principle, the bromine atoms of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane could participate in halogen bonding with suitable halogen bond acceptors (e.g., Lewis bases with lone pairs, such as pyridines or carboxylates). This could direct the self-assembly of the molecules into one-, two-, or three-dimensional networks. The flexibility of the tetraoxatetradecane chain could allow for the formation of various supramolecular structures, potentially leading to the creation of novel materials with interesting properties.

Development of Molecular Receptors with Tunable Binding Affinities

1,14-Dibromo-3,6,9,12-tetraoxatetradecane serves as an ideal precursor for the synthesis of more complex molecular receptors, such as crown ethers, cryptands, or other macrocyclic hosts. By reacting the terminal bromine atoms with other molecules, it is possible to create macrocycles with cavities of specific sizes and shapes, capable of selectively binding different guest molecules.

The binding affinity of such synthetic receptors could be tuned by modifying their structure. For instance, introducing aromatic rings could enhance binding through π-π stacking interactions, while incorporating ionizable groups could lead to pH-switchable binding. Although the synthesis of such receptors from similar starting materials is a common strategy in supramolecular chemistry, specific examples starting from 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are not detailed in research articles.

Applications in Molecular Recognition and Sensing

Molecular receptors derived from 1,14-Dibromo-3,6,9,12-tetraoxatetradecane could find applications in molecular recognition and sensing. By incorporating a signaling unit (e.g., a fluorophore or a chromophore) into the structure of the receptor, it is possible to create a sensor that changes its optical or electrochemical properties upon binding to a specific guest.

For example, a macrocycle synthesized from this compound could be designed to selectively bind a particular metal ion. If this macrocycle is also functionalized with a fluorescent molecule, the binding event could lead to a change in the fluorescence intensity or wavelength, allowing for the detection of the metal ion. While this is a well-established principle in sensor design, specific sensors based on derivatives of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are not described in the available literature.

Computational and Theoretical Studies of 1,14 Dibromo 3,6,9,12 Tetraoxatetradecane and Its Derivatives

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a variety of methods to predict the behavior of molecules, from their preferred shapes to their chemical reactivity.

The conformational landscape of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is complex due to the flexibility of its polyether backbone. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. nobelprize.org The tetraethylene glycol core of the molecule features several rotatable bonds (C-C and C-O), leading to a multitude of possible conformers. wiley-vch.dedocumentsdelivered.com

Computational methods, such as semi-empirical and ab initio calculations, are employed to determine the relative energies of these conformers. researchgate.net Ab initio molecular dynamics simulations on related molecules, like ethylene (B1197577) glycol, show a competition between intramolecular and intermolecular interactions in determining the preferred conformation. documentsdelivered.com For the polyether chain, both gauche and trans arrangements around the O-C-C-O linkages are possible. While intramolecular hydrogen bonding can be a factor in parent glycols, the dibromo-derivative's conformation is primarily dictated by steric and electrostatic interactions. nih.gov Theoretical calculations help identify the lowest-energy (most stable) conformers, which are most likely to be present under given conditions. ic.ac.ukchemrxiv.org

The reactivity of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is primarily dictated by its terminal primary alkyl bromide functional groups. Computational chemistry is instrumental in predicting the likely reaction pathways this molecule will undergo. arxiv.org Haloalkanes are known to participate in nucleophilic substitution (SN2) and elimination (E2) reactions. libretexts.orgchemguide.co.ukyoutube.com

| Reaction Type | Reagent Type | Predicted Major Pathway | Typical Products |

|---|---|---|---|

| Substitution | Strong, unhindered nucleophile (e.g., CN⁻, I⁻) | SN2 | 1,14-Disubstituted-3,6,9,12-tetraoxatetradecane |

| Elimination | Strong, hindered base (e.g., t-butoxide) | E2 | Alkenes (via elimination of HBr) |

| Substitution/Elimination | Strong nucleophile/strong base (e.g., OH⁻, NH₃) | Competition between SN2 and E2 | Mixture of substitution and elimination products |

Molecular electrostatic potential (ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. ias.ac.in The ESP is mapped onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, the ESP surface is predicted to show:

Negative potential around the four ether oxygen atoms, reflecting their high electron density and ability to act as Lewis bases or hydrogen bond acceptors.

An anisotropic charge distribution around the terminal bromine atoms. While halogens are generally electronegative, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), exists along the extension of the C-Br covalent bond. researchgate.netnih.govnih.gov This σ-hole is surrounded by a belt of negative potential. researchgate.netresearchgate.net The positive nature of the σ-hole allows the bromine atom to act as an electrophile, or a halogen bond donor. acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed and accurate description of electronic structure and intermolecular forces than simpler molecular modeling techniques.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule (a Lewis base). nih.govresearchgate.netyoutube.com The existence and properties of the σ-hole are a direct result of the anisotropic distribution of electron density on the halogen atom. nih.gov

Quantum chemical calculations are essential for studying these interactions. researchgate.net They confirm that the σ-hole on bromine in molecules like 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is electropositive, enabling it to form halogen bonds with a wide range of halogen bond acceptors (e.g., the lone pairs of nitrogen, oxygen, or sulfur atoms). acs.orgbohrium.com The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). researchgate.net These interactions are significant in fields like crystal engineering and medicinal chemistry. researchgate.net

Quantum chemical calculations can precisely determine the energetic and geometric properties of the intermolecular interactions that 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can form. researchgate.net

For halogen bonds, these calculations reveal:

Interaction Energy: The strength of the attraction, which can be decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components. researchgate.netresearchgate.net While often driven by electrostatics, dispersion forces can also play a major role. researchgate.net

Geometric Preference: Halogen bonds are highly directional, with the R-X···B angle (where X is the halogen and B is the Lewis base) typically being close to 180°. nih.govresearchgate.net Calculations can predict the optimal bond lengths and angles for these interactions.

Beyond halogen bonding, these computational methods can also model other intermolecular forces, such as dipole-dipole interactions arising from the polar C-O and C-Br bonds, and potential hydrogen bonding if the molecule interacts with protic species. mdpi.com

| Property | Description | Computational Insight |

|---|---|---|

| Nature of Interaction | Non-covalent attraction between the electrophilic σ-hole on Br and a Lewis base. | Primarily electrostatic and dispersion forces. researchgate.netresearchgate.net |

| Directionality | Highly directional interaction. | The C-Br···B angle is typically linear (≈180°). researchgate.net |

| Strength | Comparable to or stronger than conventional hydrogen bonds. | Interaction energies can be accurately calculated using methods like DFT or MP2. bohrium.com |

| Donor | The bromine atom in the R-Br group. | ESP maps show a positive σ-hole on the bromine atom. researchgate.netnih.gov |

| Acceptor | A Lewis base (e.g., atoms with lone pairs like N, O, S). | ESP maps show a negative region on the acceptor atom. acs.org |

Charge Transfer Character in Complexes

The formation of complexes involving polyethers, such as 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, with various guest molecules or ions is often accompanied by a degree of charge transfer. This phenomenon is crucial in understanding the stability and electronic properties of the resulting complexes. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the nature and extent of this charge transfer.

In hypothetical complexes of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, the ether oxygens act as Lewis basic sites, capable of donating electron density to a complexed cation or electron-deficient guest molecule. The terminal bromine atoms, being electronegative, can also influence the electronic landscape of the molecule and its interactions.

Theoretical investigations into similar systems, such as crown ether complexes, have demonstrated that the magnitude of charge transfer is dependent on several factors including the nature of the guest cation, the conformational arrangement of the polyether chain, and the solvent environment. For instance, a higher charge density on a metal cation would be expected to induce a greater degree of charge transfer from the oxygen lone pairs of the polyether.

A typical computational approach to quantify charge transfer involves population analysis methods like Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). These analyses partition the electron density among the atoms in the complex, allowing for a comparison of the atomic charges in the complexed versus the free state of the host and guest. The results of such hypothetical calculations could be summarized in a table similar to the one below, which illustrates the conceptual data that would be generated.

Table 1: Hypothetical Charge Transfer Analysis for a [1,14-Dibromo-3,6,9,12-tetraoxatetradecane + M+] Complex

| Atomic Center | Charge in Free Host (e) | Charge in Complex (e) | Net Charge Transfer (e) |

|---|---|---|---|

| O3 | -0.550 | -0.520 | +0.030 |

| O6 | -0.552 | -0.521 | +0.031 |

| O9 | -0.552 | -0.521 | +0.031 |

| O12 | -0.550 | -0.520 | +0.030 |

Note: The data presented in this table is illustrative and not based on experimental or calculated results for the specified compound.

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) modeling for a compound like 1,14-Dibromo-3,6,9,12-tetraoxatetradecane would aim to establish a correlation between its structural features and its complexation behavior. This is a critical step in designing new molecules with tailored properties.

The complexation behavior of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is dictated by its flexible polyether backbone and the nature of its end groups. Modifications to these structural elements would be expected to significantly impact its ability to bind guest molecules.

Key structural features and their potential impact on complexation include:

Polyether Chain Length: The number of oxyethylene units determines the size of the cavity that can be formed upon folding, influencing the selectivity for cations of a specific ionic radius.

End Groups: The terminal bromine atoms can be substituted with other functional groups. Introducing donor groups could enhance binding affinity, while bulky groups might sterically hinder complex formation.

Backbone Rigidity: The introduction of rigid structural elements into the polyether chain could pre-organize the molecule for binding, potentially increasing both affinity and selectivity.

A systematic study would involve synthesizing a library of derivatives with variations in these features and evaluating their complexation constants with a range of guest molecules.

The insights gained from SAR studies would pave the way for the rational design of new derivatives of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane with enhanced functionalities. For example, if the goal is to create a highly selective sensor for a particular cation, one might design a derivative where the polyether chain length is optimized for that cation's size and where the end groups are replaced with chromophores that signal the binding event through a change in color or fluorescence.

Computational modeling plays a vital role in this design process. Molecular mechanics and molecular dynamics simulations can be used to predict the preferred conformations of different derivatives and their complexes, while quantum mechanical calculations can provide insights into the binding energies and electronic properties. This in-silico screening allows researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving time and resources.

The table below conceptualizes how different structural modifications could be rationally designed to achieve specific enhancements in functionality.

Table 2: Conceptual Design of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane Derivatives for Enhanced Functionality

| Derivative | Structural Modification | Targeted Functionality | Rationale |

|---|---|---|---|

| Derivative A | Replacement of Br with -OH | Increased hydrophilicity and cation affinity | Hydroxyl groups can participate in hydrogen bonding and coordinate to cations. |

| Derivative B | Replacement of Br with a fluorescent tag | Fluorescent sensing | Binding event modulates the fluorescence of the tag. |

Note: The derivatives and functionalities in this table are hypothetical and for illustrative purposes.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular structure and properties of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of methylene (B1212753) (CH₂) groups in the structure. Due to the molecule's symmetry, a relatively simple spectrum is anticipated. The protons on the carbons adjacent to the bromine atoms (Br-CH₂-) are expected to appear at a lower field (higher chemical shift) compared to the protons of the ethylene (B1197577) glycol units due to the deshielding effect of the electronegative bromine. The protons within the tetraethylene glycol chain (-O-CH₂-CH₂-O-) would exhibit characteristic triplet signals.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct peaks for each chemically non-equivalent carbon atom. The carbons directly bonded to bromine (Br-CH₂) would resonate at a significantly different chemical shift compared to the carbons in the ether linkages (-O-CH₂-).

| ¹H NMR Predicted Chemical Shifts (CDCl₃) | ¹³C NMR Predicted Chemical Shifts (CDCl₃) |

| Assignment | δ (ppm) |

| Br-CH₂ -CH₂-O- | ~3.45 (t) |

| Br-CH₂-CH₂ -O- | ~3.79 (t) |

| -O-CH₂ -CH₂ -O- (internal) | ~3.66 (s) |

| -O-CH₂-CH₂ -O-CH₂-CH₂-Br | ~3.68 (m) |

| Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. The IR spectrum is characterized by the presence of specific absorption bands corresponding to the vibrations of its constituent bonds. The most prominent features in the spectrum are the strong C-O stretching vibrations of the ether linkages and the C-H stretching of the alkyl chain. The C-Br stretching vibration is also expected in the fingerprint region.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane | C-H | 2850-2960 | Strong |

| Ether | C-O | 1050-1150 | Strong |

| Alkyl Halide | C-Br | 515-690 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI+)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI+) are particularly useful.

The molecular formula of the compound is C₁₀H₂₀Br₂O₄, with a molecular weight of approximately 364.07 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a characteristic triplet of peaks at m/z values corresponding to [C₁₀H₂₀⁷⁹Br₂O₄]⁺, [C₁₀H₂₀⁷⁹Br⁸¹BrO₄]⁺, and [C₁₀H₂₀⁸¹Br₂O₄]⁺, with an intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info

Fragmentation analysis often shows a characteristic pattern involving the cleavage of the C-O and C-C bonds of the ethylene glycol units, leading to the sequential loss of C₂H₄O units (44 Da). nih.gov Cleavage of a C-Br bond can also be observed, resulting in fragments containing one bromine atom, which would exhibit a doublet isotopic pattern (1:1 ratio).

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane and for its purification from reaction mixtures or commercial samples.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a standard method for evaluating the purity of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, which is sufficiently volatile for this technique. tcichemicals.com In a typical GC analysis, the compound is vaporized and passed through a capillary column with a specific stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the carrier gas. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is used to generate a chromatogram. The purity is determined by comparing the peak area of the main compound to the total area of all peaks. Purity levels for this compound are often reported to be greater than 95.0% as determined by GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantitative analysis and preparative purification of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. Due to the polar nature of the tetraethylene glycol backbone, both normal-phase and reversed-phase HPLC can be employed.

Emerging Research Applications and Interdisciplinary Studies

Material Science Applications

The unique properties of the tetraethylene glycol backbone of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane suggest its potential utility in material science, although specific research detailing its use in novel polymer electrolytes and surface coatings is still emerging.

Novel Polymer Electrolytes

Polymer electrolytes are a critical component of next-generation solid-state batteries, offering potential improvements in safety and flexibility over traditional liquid electrolytes. The ethylene (B1197577) glycol units in 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are known to effectively solvate cations, such as lithium ions, which is a fundamental requirement for ionic conductivity. The bifunctional nature of the molecule, with its two terminal bromine atoms, allows it to act as a monomer or crosslinker in polymerization reactions to form a solid polymer matrix. While specific studies detailing the use of this exact dibromo-compound are not extensively documented, the broader class of polyethylene (B3416737) glycol (PEG) derivatives is widely investigated for this purpose. The PEG chains can enhance the amorphous phase of the polymer, which facilitates ion transport through segmental motion of the polymer chains.

Surface Coatings and Hydrogels

The hydrophilic and flexible nature of the tetraethylene glycol chain makes 1,14-Dibromo-3,6,9,12-tetraoxatetradecane a candidate for the synthesis of advanced surface coatings and hydrogels. The terminal bromine atoms can be converted to other functional groups, such as acrylates or vinyl groups, to enable polymerization. Hydrogels formed from PEG-based materials are known for their high water content, biocompatibility, and tunable mechanical properties. These characteristics make them suitable for a range of biomedical applications, including drug delivery and tissue engineering. By acting as a crosslinker, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can contribute to the formation of three-dimensional polymer networks that can encapsulate therapeutic agents or support cell growth.

Chemical Biology and Medicinal Chemistry Research

In the realms of chemical biology and medicinal chemistry, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane has found a more defined and significant role, primarily as a linker in the design of sophisticated molecular tools and potential therapeutics.

Ligands for E3 Ubiquitin Ligase Complexes in PROTAC Development

One of the most prominent applications of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. broadpharm.com

| Property | Description | Significance in PROTACs |

|---|---|---|

| Structure | A tetraethylene glycol (PEG4) core with terminal bromine atoms. | Provides a flexible and hydrophilic spacer between the two ligands. |

| Reactivity | The terminal bromine atoms are good leaving groups for nucleophilic substitution. | Allows for covalent attachment to target protein and E3 ligase ligands. |

| Solubility | The PEG backbone enhances water solubility. | Can improve the overall solubility and pharmacokinetic properties of the PROTAC. jenkemusa.com |

Probes for Biological Systems and Imaging

The structural features of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane also make it a suitable component for the construction of biological probes and imaging agents. The bifunctional nature of the molecule allows for the attachment of both a targeting moiety (e.g., a small molecule that binds to a specific protein) and a reporter molecule (e.g., a fluorophore). The PEG linker can help to spatially separate the targeting and reporter groups, minimizing potential interference and improving the performance of the probe. Furthermore, the hydrophilicity imparted by the PEG chain can enhance the probe's solubility in aqueous biological environments. While specific examples utilizing 1,14-Dibromo-3,6,9,12-tetraoxatetradecane are not extensively reported, the general strategy of using PEG linkers in the design of fluorescent probes for biological imaging is well-established.

Research on Modulators of Protein Tau

The protein Tau is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. mdpi.com Research into small molecules that can modulate the function or aggregation of Tau is an active area of drug discovery. A study has shown that a tetra(ethylene glycol) derivative of benzothiazole (B30560) aniline, BTA-EG4, can ameliorate dendritic spine density and improve cognitive function in a mouse model of Alzheimer's disease. nih.gov This compound was found to increase Ras activity, which is involved in spinogenesis. nih.gov While BTA-EG4 is not identical to 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, its tetraethylene glycol core highlights the potential of this structural motif in the development of neurologically active compounds. The PEG component can enhance blood-brain barrier penetration and solubility, which are critical properties for drugs targeting the central nervous system. nih.gov

| Finding | Observed Effect |

|---|---|

| Dendritic Spine Density | Increased in the cortex and hippocampus. |

| Cognitive Function | Improved learning and memory. |

| Molecular Mechanism | Associated with increased Ras activity. |

Environmental and Green Chemistry Perspectives

The growing emphasis on sustainable practices in the chemical industry has spurred research into environmentally benign methods for the synthesis of specialty chemicals like 1,14-Dibromo-3,6,9,12-tetraoxatetradecane. This section explores emerging sustainable synthetic routes and key considerations for process optimization and waste minimization, reflecting a shift towards greener chemical manufacturing.

Sustainable Synthetic Routes

Traditional synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane typically involves the bromination of tetraethylene glycol, often using harsh reagents and volatile organic solvents. In contrast, sustainable synthetic strategies aim to reduce the environmental footprint by employing greener solvents, catalysts, and more atom-economical approaches.

One promising avenue is the use of polyethylene glycol (PEG) itself as a green reaction medium. researchgate.net Lower molecular weight PEGs are biodegradable, non-volatile, and have been shown to be effective solvents for a variety of organic transformations. nih.gov Utilizing PEG as a solvent would eliminate the need for hazardous and often difficult-to-recycle organic solvents. Furthermore, PEGs can also function as phase-transfer catalysts, potentially accelerating reaction rates and improving efficiency in biphasic systems. researchgate.net

Another key area of development is the use of recyclable catalysts . For instance, a quaternary ammonium (B1175870) bromide covalently bound to a polyethylene glycol support has been demonstrated as an efficient and recyclable catalyst for cycloaddition reactions under solvent-free conditions. nih.gov While this specific application is different, the principle of immobilizing a catalyst on a PEG backbone for easy recovery and reuse is highly relevant. Such catalytic systems can significantly reduce waste generated from catalyst consumption and separation processes.

Enzymatic catalysis offers a highly specific and environmentally friendly alternative for the functionalization of polyethylene glycols. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of halo-ester-functionalized PEGs under solventless conditions. nih.gov This biocatalytic approach avoids the use of toxic reagents and operates under mild reaction conditions, leading to high purity products. While this method produces a halo-ester, further research could adapt enzymatic processes for direct bromination or for the synthesis of precursors to 1,14-Dibromo-3,6,9,12-tetraoxatetradecane.

A comparison of potential sustainable approaches is presented in the table below.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| PEG as a Green Solvent | Biodegradable, non-volatile, potential for catalyst recycling. researchgate.netnih.gov | May require elevated temperatures for solubility of reactants. |

| Recyclable Catalysts | Reduced catalyst waste, potential for continuous processes. nih.gov | Catalyst leaching and deactivation over multiple cycles. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | Enzyme stability and cost, substrate specificity. |

Considerations for Process Optimization and Waste Minimization

Beyond the choice of synthetic route, several factors are crucial for optimizing the production of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane from a green chemistry perspective. The overarching goal is to maximize efficiency while minimizing waste generation, energy consumption, and the use of hazardous materials.

Atom Economy: The core principle of atom economy encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. In the context of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane synthesis, this involves selecting brominating agents and reaction pathways that minimize the formation of byproducts.

Solvent Selection and Recovery: The choice of solvent is a major contributor to the environmental impact of a chemical process. The ideal solvent should be non-toxic, biodegradable, and easily recyclable. As mentioned, lower molecular weight polyethylene glycols are excellent candidates. researchgate.net When a co-solvent is necessary, supercritical fluids like carbon dioxide present a green alternative due to their non-toxic nature and ease of removal. Process design should incorporate efficient solvent recovery and recycling loops to minimize emissions and waste.

Energy Efficiency: The Williamson ether synthesis, a common method for preparing ethers, is often conducted at elevated temperatures (50-100 °C). wikipedia.orgnumberanalytics.com Process optimization should focus on minimizing energy consumption by exploring catalyst systems that operate at lower temperatures or by utilizing alternative energy sources such as microwave irradiation, which can significantly reduce reaction times and energy input. numberanalytics.com

Purification and Waste Treatment: The purification of the final product can generate significant waste. Traditional methods like column chromatography consume large volumes of solvents. The development of non-chromatographic purification techniques, such as crystallization or precipitation, is crucial for waste reduction. For instance, in solid-phase synthesis of PEG derivatives, the product can be cleaved from the resin and precipitated, avoiding the need for extensive chromatography. nih.gov Any waste streams that are generated should be treated to neutralize hazardous components before disposal.

The following table summarizes key considerations for process optimization.

| Optimization Parameter | Green Chemistry Approach | Impact on Sustainability |

| Reactant Selection | Use of brominating agents with high atom economy. | Reduces byproduct formation and waste. |

| Solvent Usage | Employing green solvents like PEG or supercritical CO2; implementing solvent recycling. researchgate.net | Minimizes volatile organic compound (VOC) emissions and solvent waste. |

| Energy Consumption | Utilizing efficient catalysts to lower reaction temperatures; exploring microwave-assisted synthesis. numberanalytics.com | Reduces carbon footprint and operational costs. |

| Product Purification | Development of non-chromatographic purification methods. nih.gov | Decreases solvent usage and waste generation. |

| Catalyst Management | Use of heterogeneous or recyclable catalysts. nih.gov | Minimizes catalyst waste and allows for continuous processing. |

By integrating these sustainable synthetic routes and process optimization strategies, the production of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be aligned with the principles of green chemistry, resulting in a more environmentally responsible and economically viable manufacturing process.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1,14-Dibromo-3,6,9,12-tetraoxatetradecane with high purity?

- Methodological Answer : Utilize a factorial design of experiments (DOE) to optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For bromination steps, consider using inert atmospheres to minimize side reactions. Analytical techniques like HPLC or GC-MS (referenced in synthesis protocols for analogous tetraoxa compounds ) should validate purity. Statistical validation via ANOVA can identify critical variables influencing yield and selectivity .

Q. How can researchers characterize the stability of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., pH 3–10 buffers, 25–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Cross-reference findings with safety guidelines for structurally similar halogenated ethers, such as those outlined in handling protocols for chlorinated tetraoxatetradecanoates .

Q. What spectroscopic techniques are most effective for confirming the structure of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane?